molecular formula C9H11N3O B167511 2-Amino-5-methoxy-1-methylbenzimidazole CAS No. 1805-02-3

2-Amino-5-methoxy-1-methylbenzimidazole

Cat. No.: B167511
CAS No.: 1805-02-3
M. Wt: 177.2 g/mol
InChI Key: BTSAWSKQHDFYIU-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-1-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C9H11N3O. It is characterized by a benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole typically involves the reaction of cyanogen bromide with N-(2-amino-4-methoxyphenyl)-N-methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments made to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-1-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-Amino-5-methoxy-1-methylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methylbenzimidazole
  • 2-Amino-5-methoxybenzoic acid
  • 5-Methoxy-1-methylbenzimidazol-2-amine

Uniqueness

2-Amino-5-methoxy-1-methylbenzimidazole is unique due to the presence of both an amino group and a methoxy group on the benzimidazole core. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAWSKQHDFYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170965
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-02-3
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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